Trandolapril Diketopiperazine

描述

Trandolapril Diketopiperazine is a derivative of Trandolapril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. Trandolapril itself is a prodrug that is metabolized into its active form, Trandolaprilat, in the liver. The diketopiperazine form is a cyclic dipeptide that has garnered interest due to its unique structural and pharmacological properties .

作用机制

Target of Action

Trandolapril, the active form of Trandolapril Diketopiperazine, primarily targets the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by Trandolapril is the renin-angiotensin-aldosterone system (RAAS) . By inhibiting ACE, Trandolapril prevents the formation of ATII, a potent vasoconstrictor, leading to vasodilation . Additionally, the reduction in ATII levels results in decreased aldosterone secretion, reducing sodium and water reabsorption in the kidneys and further contributing to the reduction in blood pressure .

Pharmacokinetics

Trandolapril is rapidly absorbed and metabolized to trandolaprilat in the liver . The peak plasma levels and area under the curve (AUC) of trandolapril are dose-dependent . Trandolapril and trandolaprilat are excreted in urine and feces . The half-life of trandolapril is approximately 6 hours, while the effective half-life of trandolaprilat is 22.5 hours .

Action Environment

The action of Trandolapril can be influenced by various environmental factors. For instance, food can slow the absorption of Trandolapril . Additionally, the drug’s clearance is reduced in patients with renal impairment, leading to higher plasma concentrations of Trandolapril and trandolaprilat .

生化分析

Biochemical Properties

Trandolapril Diketopiperazine interacts with various enzymes and proteins. It is metabolized to its biologically active diacid form, trandolaprilat, in the liver . Trandolaprilat inhibits ACE, the enzyme responsible for the conversion of angiotensin I (ATI) to angiotensin II (ATII) .

Cellular Effects

This compound has a profound impact on cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it regulates blood pressure as a key component of the renin-angiotensin-aldosterone system (RAAS) .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to trandolaprilat in the liver . Trandolaprilat then inhibits ACE, preventing the conversion of ATI to ATII . This inhibition disrupts the RAAS, leading to the observed effects on blood pressure and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For example, it has been observed that the most pronounced reductions in blood pressure occur at 8 hours after administration, which is later than the peak plasma levels .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, in rats with an aortocaval fistula, Trandolapril substantially reduced electrical proarrhythmic remodeling and mortality, whereas the effect on cardiac hypertrophy was less pronounced .

Metabolic Pathways

This compound is involved in the RAAS metabolic pathway . It interacts with ACE, a key enzyme in this pathway . By inhibiting ACE, this compound disrupts the conversion of ATI to ATII, thereby affecting the overall RAAS pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It is absorbed rapidly, and its peak plasma levels and area under the curve (AUC) are dose-dependent .

Subcellular Localization

Given its role as an ACE inhibitor, it is likely to be found in locations where ACE is present, such as endothelial cells, epithelial cells, and neuroepithelial cells .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Trandolapril Diketopiperazine involves several key steps:

Crystallization: The initial step involves the crystallization of a mixture of racemic benzyl trans-octahydro-1H-indole carboxylate p-toluene sulfonic acid salts to achieve high purity.

Optical Resolution: The racemic mixture is then subjected to optical resolution using dibenzoyl-L-tartaric acid monohydrate in an appropriate solvent.

Reaction with N-Carboxy Anhydride: The resolved benzyl ester is reacted with N-ethoxycarbonyl-3-phenylpropyl-alanine N-carboxy anhydride to form Trandolapril benzyl ester.

Hydrogenolysis: The benzyl ester undergoes hydrogenolysis to yield crude Trandolapril.

Crystallization: Finally, the crude Trandolapril is crystallized from a mixture of ethanol and diisopropyl ether to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves the use of large-scale crystallization and hydrogenolysis reactors, along with stringent quality control measures to ensure the final product meets pharmaceutical standards .

化学反应分析

Types of Reactions: Trandolapril Diketopiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the diketopiperazine ring into other cyclic structures.

Substitution: The diketopiperazine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced cyclic compounds .

科学研究应用

Trandolapril Diketopiperazine has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying cyclic dipeptide chemistry and reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: As a derivative of Trandolapril, it is studied for its potential therapeutic effects in cardiovascular diseases.

Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control

相似化合物的比较

- Enalapril Diketopiperazine

- Lisinopril Diketopiperazine

- Ramipril Diketopiperazine

Comparison: Trandolapril Diketopiperazine is unique due to its specific structural features and pharmacological profile. Compared to other diketopiperazine derivatives, it has a higher binding affinity for ACE and a longer duration of action. Additionally, its metabolic stability and bioavailability make it a preferred choice in certain therapeutic applications .

生物活性

Trandolapril Diketopiperazine is a derivative of Trandolapril, an angiotensin-converting enzyme (ACE) inhibitor primarily used in the treatment of hypertension and heart failure. This compound exhibits significant biological activity through various mechanisms, including its pharmacokinetics, cellular effects, and potential therapeutic applications.

Target of Action

this compound primarily targets the angiotensin-converting enzyme (ACE) . By inhibiting ACE, it reduces the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, leading to decreased blood pressure and improved cardiovascular outcomes .

Biochemical Pathways

The compound significantly impacts the renin-angiotensin-aldosterone system (RAAS) , which is crucial for regulating blood pressure and fluid balance. The inhibition of ACE results in lower levels of angiotensin II, promoting vasodilation and reducing aldosterone secretion .

Pharmacokinetics

This compound is rapidly absorbed and metabolized to its active form, trandolaprilat , in the liver. The pharmacokinetic profile indicates peak plasma levels occur approximately 8 hours post-administration, with a bioavailability ranging from 4% to 14% due to extensive first-pass metabolism .

Biological Activity

Research indicates that this compound may possess additional biological activities beyond its role as an ACE inhibitor:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although further research is needed to establish efficacy.

- Anticancer Properties : Investigations into its cytotoxic effects have shown promise in inhibiting tumor cell proliferation in various cancer cell lines .

Adverse Effects and Safety Profile

Clinical trials involving Trandolapril have reported several adverse effects, with a notable incidence of cough (2.6%), dizziness (2.6%), and hypotension (1.5%) among patients treated for hypertension and post-myocardial infarction . These findings highlight the importance of monitoring patients for potential side effects during treatment.

Efficacy in Hypertension Management

In a study involving 2,581 patients with essential hypertension, Trandolapril demonstrated significant reductions in blood pressure compared to placebo. The long-term safety profile was established through various trials, indicating that while adverse reactions are present, they are generally manageable .

Comparative Analysis with Other Diketopiperazines

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| Enalapril Diketopiperazine | Rapid absorption; different side effect profile | Effective ACE inhibition |

| Lisinopril Diketopiperazine | Longer half-life; commonly prescribed | Similar antihypertensive effects |

| Ramipril Diketopiperazine | Additional benefits in heart failure management | Enhanced cardiovascular protection |

| This compound | Higher binding affinity for ACE; unique structure | Promising anticancer activity; ACE inhibition |

属性

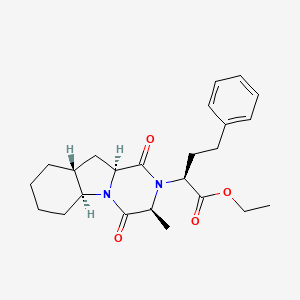

IUPAC Name |

ethyl (2S)-2-[(3S,5aS,9aR,10aS)-3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl]-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O4/c1-3-30-24(29)20(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-19-12-8-7-11-18(19)15-21(26)23(25)28/h4-6,9-10,16,18-21H,3,7-8,11-15H2,1-2H3/t16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUCMKAPHCGRFV-WTNASJBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3C4CCCCC4CC3C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N2[C@H](C(=O)N3[C@H]4CCCC[C@@H]4C[C@H]3C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149881-40-3 | |

| Record name | RU-46178 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149881403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,3aR,7aS)-1-[(2S)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]-octahydro-1H-indole-2-carboxylic acid, lactam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RU-46178 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4768A319U6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。